Pssg
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Overview
Description
Pssg is a compound formed through the oxidation of penicillamine by glutathione disulfide. This compound is significant in the study of thiol-disulfide exchange reactions and has implications in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pssg can be synthesized through the reaction of penicillamine with glutathione disulfide. The reaction typically occurs in an aqueous solution over a pH range of 4-9. The reactive species involved are penicillamine with its amino group protonated and its thiol group deprotonated, and glutathione disulfide with its amino groups protonated .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Pssg undergoes several types of reactions, including:
Reduction: The compound can be reduced back to penicillamine and glutathione under certain conditions.
Thiol-Disulfide Exchange: This compound can participate in thiol-disulfide exchange reactions, which are crucial in maintaining redox homeostasis in biological systems.
Common Reagents and Conditions
Common reagents used in these reactions include glutathione disulfide, dithiothreitol (DTT), and other reducing agents. The reactions typically occur in aqueous solutions at neutral pH .
Major Products Formed
The major products formed from the reduction of penicillamine-glutathione mixed disulfide are penicillamine and glutathione .
Scientific Research Applications
Pssg has several scientific research applications:
Mechanism of Action
Pssg exerts its effects through thiol-disulfide exchange reactions. The molecular targets include thiol-containing proteins and enzymes involved in redox homeostasis. The pathways involved are primarily related to the maintenance of cellular redox balance and the detoxification of reactive oxygen species .
Comparison with Similar Compounds
Pssg can be compared with other mixed disulfides such as cysteine-glutathione mixed disulfide and penicillamine-cysteine mixed disulfide. These compounds share similar properties but differ in their reactivity and biological roles. For example, penicillamine-glutathione mixed disulfide has a lower tendency to form symmetrical disulfides compared to cysteine-glutathione mixed disulfide due to steric hindrance from the methyl groups adjacent to the sulfur .
List of Similar Compounds
- Cysteine-glutathione mixed disulfide
- Penicillamine-cysteine mixed disulfide
- Captopril disulfide
Properties
CAS No. |
92000-26-5 |
---|---|
Molecular Formula |
C15H26N4O8S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N4O8S/c1-15(2,11(17)14(26)27)28-6-8(12(23)18-5-10(21)22)19-9(20)4-3-7(16)13(24)25/h7-8,11H,3-6,16-17H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t7-,8-,11-/m0/s1 |
InChI Key |
YONJPLIBVIENNO-LAEOZQHASA-N |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
CC(C)(C(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
92000-26-5 | |
Synonyms |
penicillamine-glutathione mixed disulfide PSSG |
Origin of Product |
United States |
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